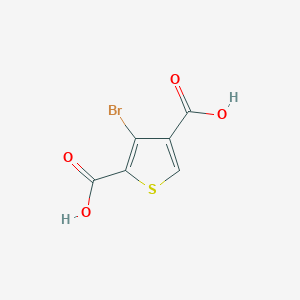
Acide 3-bromothiophène-2,4-dicarboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromothiophen-2,4-dicarboxylic acid is a heterocyclic compound with the molecular formula C6H3BrO4S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Applications De Recherche Scientifique
3-Bromothiophen-2,4-dicarboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic semiconductors, conductive polymers, and other advanced materials.
Medicinal Chemistry: It is investigated for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromothiophen-2,4-dicarboxylic acid typically involves the bromination of thiophene derivatives followed by carboxylation. One common method includes the bromination of thiophene-2,4-dicarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of the bromination.
Industrial Production Methods
Industrial production of 3-Bromothiophen-2,4-dicarboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromothiophen-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typical conditions for coupling reactions.
Major Products
Substitution Products: Amino, thiol, or alkoxy derivatives of thiophene.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl or vinyl derivatives.
Mécanisme D'action
The mechanism of action of 3-Bromothiophen-2,4-dicarboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways and targets can vary based on the specific derivative or formulation used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2,4-dicarboxylic acid: Lacks the bromine substituent, leading to different reactivity and applications.
3-Bromothiophene: Contains a bromine atom but lacks the carboxylic acid groups, affecting its chemical behavior and uses.
2-Bromo-3-thiophenecarboxylic acid: Similar structure but with different substitution pattern, leading to distinct properties.
Uniqueness
3-Bromothiophen-2,4-dicarboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which confer specific reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it valuable in multiple research and industrial applications .
Propriétés
IUPAC Name |
3-bromothiophene-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO4S/c7-3-2(5(8)9)1-12-4(3)6(10)11/h1H,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDPKIVWBXQFAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C(=O)O)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356023 |
Source


|
| Record name | 3-bromothiophene-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57233-98-4 |
Source


|
| Record name | 3-bromothiophene-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
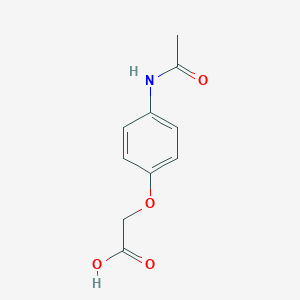
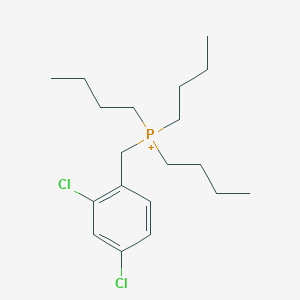
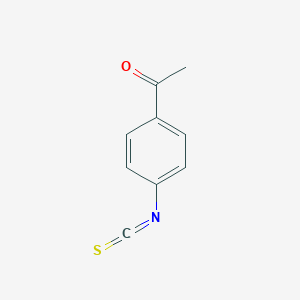


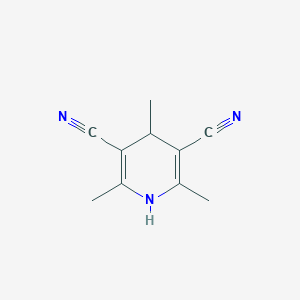
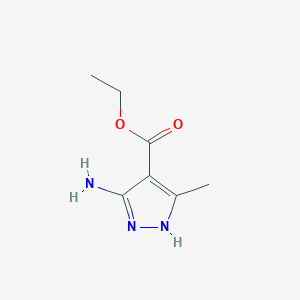
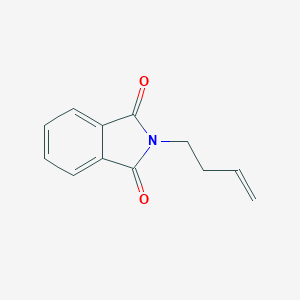
![2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B186492.png)
![2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine](/img/structure/B186493.png)

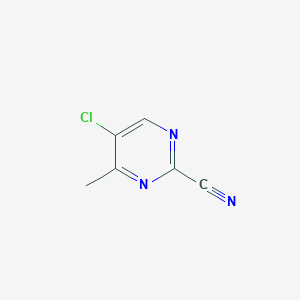
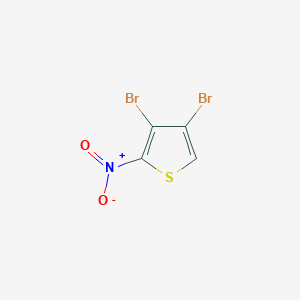
![Thieno[2,3-c][1,6]naphthyridine](/img/structure/B186497.png)
